Tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-(3-aminophényl)pyrrolidine-1-carboxylate de tert-butyle est un composé chimique avec la formule moléculaire C15H22N2O2 et un poids moléculaire de 262,347 g/mol . Il s'agit d'un dérivé de la pyrrolidine, un hétérocycle à cinq chaînons contenant de l'azote, et présente un groupe aminophényle lié au cycle pyrrolidine. Ce composé est souvent utilisé en synthèse organique et en recherche pharmaceutique en raison de ses propriétés structurelles uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-(3-aminophényl)pyrrolidine-1-carboxylate de tert-butyle implique généralement la réaction du 3-hydroxypyrrolidine-1-carboxylate de tert-butyle avec un dérivé aminophényle dans des conditions spécifiques . Une méthode courante comprend l'utilisation de periodinane de Dess-Martin comme agent oxydant dans le dichlorométhane à température ambiante . Le mélange réactionnel est agité pendant plusieurs heures pour assurer une conversion complète.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour contrôler la température, la pression et le temps de réaction.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-(3-aminophényl)pyrrolidine-1-carboxylate de tert-butyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents tels que le periodinane de Dess-Martin.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide de catalyseurs d'hydrogénation.

Substitution : Le groupe aminophényle peut participer à des réactions de substitution aromatique électrophile.

Réactifs et conditions courants

Oxydation : Le periodinane de Dess-Martin dans le dichlorométhane à température ambiante.

Réduction : L'hydrogène gazeux avec du palladium sur carbone comme catalyseur.

Substitution : Des réactifs électrophiles tels que des halogènes ou des groupes nitro en présence d'un catalyseur acide de Lewis.

Principaux produits formés

Oxydation : Formation de composés carbonylés correspondants.

Réduction : Formation de dérivés d'amines.

Substitution : Formation de dérivés aminophényles substitués.

Applications de la recherche scientifique

Le 3-(3-aminophényl)pyrrolidine-1-carboxylate de tert-butyle est utilisé dans diverses applications de recherche scientifique :

Chimie : Comme intermédiaire en synthèse organique pour la préparation de molécules plus complexes.

Biologie : Utilisé dans l'étude des inhibiteurs enzymatiques et des études de liaison aux récepteurs.

Médecine : Enquête sur son potentiel comme intermédiaire pharmaceutique dans le développement de médicaments.

Industrie : Utilisé dans la synthèse de produits chimiques fins et de matériaux de spécialité.

Mécanisme d'action

Le mécanisme d'action du 3-(3-aminophényl)pyrrolidine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe aminophényle peut se lier aux sites actifs des enzymes ou des récepteurs, modulant leur activité. Cette interaction peut entraîner l'inhibition ou l'activation de voies biologiques, ce qui en fait un outil précieux dans la découverte et le développement de médicaments .

Applications De Recherche Scientifique

Tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate is used in various scientific research applications:

Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Used in the study of enzyme inhibitors and receptor binding studies.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, making it a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

Composés similaires

- 3-(4-aminophényl)pyrrolidine-1-carboxylate de tert-butyle

- 3-hydroxypyrrolidine-1-carboxylate de tert-butyle

- 3-oxopipéridine-1-carboxylate de tert-butyle

Unicité

Le 3-(3-aminophényl)pyrrolidine-1-carboxylate de tert-butyle est unique en raison de la position du groupe aminophényle sur le cycle pyrrolidine, ce qui peut influencer sa réactivité et ses propriétés de liaison par rapport à ses isomères et analogues. Cette différence de position peut entraîner des activités biologiques et des applications synthétiques distinctes.

Propriétés

IUPAC Name |

tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-7-12(10-17)11-5-4-6-13(16)9-11/h4-6,9,12H,7-8,10,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCYAMSMJUIKKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670374 |

Source

|

| Record name | tert-Butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-24-6 |

Source

|

| Record name | tert-Butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

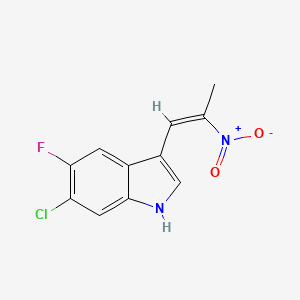

![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)

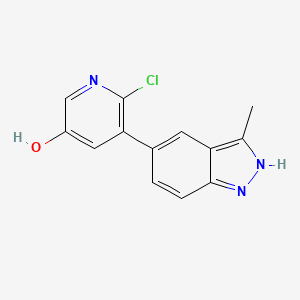

![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)

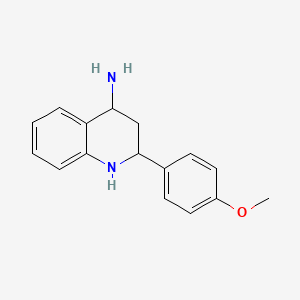

![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)

![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)